L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester
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Overview
Description
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester typically involves the protection of the amino group of L-asparagine using tert-butoxycarbonyl (Boc) groups. The phenylmethyl ester is then introduced through esterification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to protein synthesis and enzyme functions.
Medicine: Research involving this compound focuses on its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester
- L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 2,4,5-trichlorophenyl ester
- L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-
Uniqueness
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester is unique due to its specific ester and Boc-protected amino group, which provide distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C18H26N2O5 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
benzyl 4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)19-14(11-15(21)20(4)5)16(22)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,19,23) |
InChI Key |
AFYSGIXPJFRFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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